(2S,6S)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid
Description
This compound is a chiral bicyclic derivative featuring an oxane (tetrahydropyran) ring substituted with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected aminomethyl group and a carboxylic acid moiety at positions 6 and 2, respectively. The stereochemistry (2S,6S) confers specificity in its interactions, particularly in peptide synthesis and crystallography applications. The Fmoc group, a widely used protecting group in solid-phase peptide synthesis (SPPS), enables selective deprotection under mild basic conditions (e.g., piperidine) .
Properties
IUPAC Name |
(2S,6S)-6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)20-11-5-6-14(28-20)12-23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t14-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBIOWUDRSSAPP-XOBRGWDASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@@H](C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,6S)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid, also known by its CAS number 135944-07-9, is a synthetic derivative notable for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biomedical research.
- Molecular Formula : C25H21NO4
- Molecular Weight : 399.44 g/mol
- IUPAC Name : 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorenylmethoxycarbonyl (Fmoc) group enhances the compound's stability and bioavailability, which is critical for its pharmacological efficacy.
Target Interactions
Research indicates that compounds with similar structures often exhibit interactions with:
- Growth Hormone Receptors : The compound may act as an antagonist to growth hormone receptors, influencing metabolic pathways associated with growth and development .
- Enzymatic Inhibition : Its structural analogs have shown potential in inhibiting enzymes involved in cancer metastasis and invasion, suggesting a similar pathway for this compound .
Biological Activity and Pharmacological Effects
The biological activity of this compound includes:
Anticancer Properties
Several studies have reported the anticancer effects of related compounds. For instance:
- In vitro Studies : Compounds structurally related to this acid have demonstrated cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .
Anti-inflammatory Activity
Preliminary research suggests that the compound may exhibit anti-inflammatory properties through modulation of cytokine production and immune response pathways.
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the effects of a related compound on human breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. The study highlighted the importance of the Fmoc group in enhancing cellular uptake and efficacy .
- Inflammation Model : In an animal model of inflammation, administration of the compound led to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Analogues
rac-(2R,6R)-6-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-2-carboxylic Acid
- Structural Similarities: Shares the oxane ring and Fmoc-protected aminomethyl-carboxylic acid backbone.
- Key Difference : Racemic (2R,6R) configuration vs. enantiopure (2S,6S) form. Stereochemistry impacts chiral recognition in peptide synthesis and crystallographic packing .
- Applications : Used as a racemic standard in crystallographic studies to resolve absolute configurations of similar compounds .
(2R,3S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic Acid
- Structural Differences : Replaces the oxane ring with a morpholine ring (containing O and N heteroatoms). The 2-methyl group introduces steric hindrance.
- The methyl group may reduce conformational flexibility compared to the oxane derivative .
- Molecular Weight: 367.4 g/mol (C21H21NO5) vs. 383.4 g/mol for the target compound (estimated from ).
cis-1-(9H-Fluoren-9-ylmethoxycarbonylamino)-indan-2-carboxylic Acid
- Structural Differences : Features a bicyclic indane ring instead of oxane.
- Functional Impact: The rigid indane scaffold enhances aromatic interactions in crystal packing but reduces solubility in aqueous media. Molecular weight (399.4 g/mol, C25H21NO4) is higher due to the aromatic system .
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic Acid
- Structural Differences : Incorporates a spiro[3.3]heptane core with two fluorine atoms.
- Functional Impact: Fluorine atoms increase electronegativity and metabolic stability.
- Molecular Weight: 413.4 g/mol (C23H21F2NO4) vs. ~383.4 g/mol for the target compound.
Physicochemical Properties
Q & A
Q. What is the role of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group in this compound?
The Fmoc group serves as a temporary protecting agent for the primary amine during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other functional groups intact. This is critical for iterative coupling steps in peptide chain elongation .
Q. Which spectroscopic methods are recommended for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR are essential for confirming the stereochemistry (2S,6S configuration) and verifying the integrity of the oxane ring and Fmoc group.
- LC-MS : Validates molecular weight and purity, particularly for detecting deprotection byproducts or incomplete coupling .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319).
- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335).
- Waste disposal : Follow institutional guidelines for Fmoc-containing waste to minimize environmental impact .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Reductive amination : Use LiAlH4 in anhydrous ether for efficient reduction of intermediate aldehydes.
- Esterification : Employ 3,5-dinitrobenzoyl chloride with catalytic DMAP and triethylamine in CH2Cl2 to stabilize reactive intermediates.
- Purification : Reverse-phase HPLC with C18 columns resolves stereoisomeric impurities common in bicyclic systems .
Q. What strategies resolve structural ambiguities in X-ray crystallography?
- Software : SHELXD/SHELXE for phase determination and refinement, especially with low-resolution data.
- Disorder modeling : Address flexibility in the oxane ring or Fmoc group using PART instructions in SHELXL.
- Validation : Cross-check with NMR-derived torsion angles to confirm molecular geometry .
Q. How does the compound’s stability impact long-term storage?
- Degradation pathways : Hydrolysis of the oxane ring under acidic conditions or Fmoc cleavage in basic environments.
- Storage : Store at -20°C in anhydrous DMSO or DMF to prevent moisture-induced decomposition. Monitor via periodic LC-MS .
Q. Can computational modeling predict its reactivity in peptide coupling?
- DFT calculations : Simulate the energy barrier for carbodiimide-mediated activation of the carboxylic acid group.
- Docking studies : Assess steric hindrance from the oxane ring during resin loading in SPPS .
Methodological Challenges and Solutions
Q. How to address poor crystallinity in structural studies?
- Cocrystallization : Use 3,5-dinitrobenzoic acid derivatives to improve lattice packing.
- Data collection : Synchrotron radiation enhances weak diffraction patterns from disordered Fmoc groups .
Q. What analytical techniques differentiate enantiomeric impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
